Chrysogine

描述

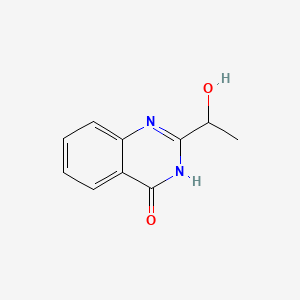

Structure

3D Structure

属性

CAS 编号 |

42599-89-3 |

|---|---|

分子式 |

C10H10N2O2 |

分子量 |

190.20 g/mol |

IUPAC 名称 |

2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m0/s1 |

InChI 键 |

BMBSGGZMJQTQSO-LURJTMIESA-N |

手性 SMILES |

C[C@@H](C1=NC2=CC=CC=C2C(=O)N1)O |

规范 SMILES |

CC(C1=NC2=CC=CC=C2C(=O)N1)O |

溶解度 |

not available |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Elucidation of the Chrysogine Biosynthetic Pathway in Penicillium chrysogenum: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the historical discovery and subsequent molecular characterization of the chrysogine biosynthetic pathway in the filamentous fungus Penicillium chrysogenum. This document is intended for researchers, scientists, and drug development professionals interested in the secondary metabolism of fungi and the discovery of novel bioactive compounds.

Introduction: A Yellow Pigment's Tale

Penicillium chrysogenum is renowned for its production of the life-saving antibiotic penicillin. However, this versatile fungus also synthesizes a diverse array of other secondary metabolites, including the yellow pigment this compound.[1][2] First isolated in 1973, this compound's biosynthetic pathway remained an enigma for decades.[3][4][5][6] It is one of the most abundant secondary metabolites in the culture broth of P. chrysogenum, next to β-lactams.[3][6] Recent advancements in genomics and analytical chemistry have finally unraveled the intricate enzymatic steps leading to its formation.[3][7][8] This guide will detail the key discoveries, experimental methodologies, and the current understanding of this compound biosynthesis.

The this compound Biosynthetic Gene Cluster and Pathway

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which was identified through a combination of transcriptomic analysis and targeted gene deletions.[3][7][8] The core of this cluster is a nonribosomal peptide synthetase (NRPS) gene, chyA (Pc21g12630), which is highly expressed during this compound production.[3][7][8] Deletion of chyA resulted in a significant decrease in the production of this compound and 13 related compounds, confirming its central role in the pathway.[3][7][8]

The pathway commences with the condensation of anthranilic acid and alanine, a reaction catalyzed by the dimodular NRPS, ChyA.[3][7][8] This initial step forms the intermediate 2-(2-aminopropanamido)benzoic acid.[3][7][8] Subsequent modifications, including oxidations, amidations, and malonyl transfers, are carried out by other enzymes encoded within the chy gene cluster, leading to a highly branched pathway that yields at least 13 this compound-related compounds.[3][7][8]

Caption: The biosynthetic pathway of this compound in P. chrysogenum.

Quantitative Analysis of this compound Production

While the biosynthetic pathway of this compound has been thoroughly elucidated, specific quantitative data on its production titers in Penicillium chrysogenum are not extensively reported in the literature. Studies have focused more on the relative changes in production following genetic modifications rather than absolute yields. The available data primarily describes these changes qualitatively.

| Strain/Condition | This compound Production Level | Reference |

| Wild-type P. chrysogenum | Baseline production | [3][7][8] |

| ΔchyA mutant | Significant decrease | [3][7][8] |

| Overexpression of chyA | Enhanced production | [9] |

| Feeding with anthranilic acid and pyruvic acid | Increased production | [8] |

Note: Specific g/L or mg/L values for this compound are not consistently provided in the cited literature. The table reflects the reported relative production levels.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a series of key experimental techniques. Detailed methodologies for these experiments are provided below.

Fungal Strains, Media, and Culture Conditions

-

Fungal Strain : Penicillium chrysogenum DS68530, a strain lacking the penicillin gene cluster and the hdfA gene, was primarily used for genetic manipulations.

-

Pre-culture Medium (YGG) : For initial growth and protoplast formation.

-

Secondary Metabolite Production (SMP) Medium : Used to induce this compound production for metabolite analysis. The composition includes glucose, lactose, urea, and various salts.

-

Culture Conditions : Strains were typically pre-grown for 24 hours, after which the mycelium was transferred to SMP medium and incubated for 48 to 96 hours at 25°C with shaking (200 rpm).

Gene Deletion and Overexpression

The function of genes within the this compound cluster was determined through systematic gene deletion and overexpression studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of Penicillium chrysogenum Wis54-1255 transformants overexpressing the penicillin biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]

Beyond Penicillium: A Technical Guide to Chrysogine Production in Other Fungal Genera

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural production of chrysogine, a yellow pigment with potential biological activities, in fungal genera other than the well-known Penicillium. This document provides a comprehensive overview of alternative fungal sources, quantitative production data, detailed experimental protocols for isolation and analysis, and insights into the regulatory mechanisms governing its biosynthesis.

Alternative Natural Producers of this compound

While Penicillium chrysogenum is the most recognized producer of this compound, research has identified other fungal genera capable of synthesizing this secondary metabolite. Notably, species within the genera Aspergillus and Fusarium have been reported as this compound producers.

Table 1: Confirmed and Potential Non-Penicillium Producers of this compound

| Genus | Species | Confirmation Status | Reference(s) |

| Fusarium | Fusarium graminearum | Confirmed producer with identified biosynthetic gene cluster. | [1] |

| Aspergillus | Aspergillus fumigatus | Produces a wide range of secondary metabolites; this compound production is plausible but not explicitly quantified in readily available literature. | [2] |

Quantitative Analysis of this compound Production

Obtaining precise quantitative data for this compound production in alternative fungal genera is an ongoing area of research. While extensive data exists for other mycotoxins produced by Fusarium graminearum, specific yields for this compound are not as commonly reported. However, deletion and overexpression studies of the this compound biosynthetic gene cluster in F. graminearum have qualitatively confirmed its production and indicated that the nonribosomal peptide synthetase (NRPS) is a bottleneck in the pathway.[1]

Table 2: this compound Production Data in Non-Penicillium Species (Illustrative)

| Fungal Species | Strain | Culture Conditions | This compound Yield (mg/L) | Reference(s) |

| Fusarium graminearum | Wild-Type | Data not readily available in cited literature. | - | |

| Fusarium graminearum | NRPS Overexpression Mutant | Enhanced production compared to wild-type. | - | [1] |

Note: This table highlights the current gap in publicly available, specific quantitative data for this compound from these alternative producers. Further targeted quantitative studies are required to populate this area.

Experimental Protocols

Fungal Culture and this compound Production

A standardized protocol for inducing this compound production in Fusarium graminearum can be adapted from general secondary metabolite induction methods.

Protocol 1: Culture of Fusarium graminearum for this compound Production

-

Inoculum Preparation:

-

Grow F. graminearum on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C to obtain a well-sporulated culture.

-

Harvest conidia by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

-

Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

-

Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 conidia/mL).

-

-

Liquid Culture for this compound Production:

-

Inoculate a suitable liquid medium, such as GYEP medium (Glucose 20 g/L, Yeast Extract 5 g/L, Peptone 5 g/L), with the conidial suspension to a final concentration of 1 x 10^5 conidia/mL.

-

Incubate the culture in a rotary shaker at 25°C and 150 rpm for 7-14 days. This compound production is often associated with the stationary phase of growth.

-

Extraction of this compound from Fungal Culture

Protocol 2: Solvent Extraction of this compound

-

Separation of Mycelium and Supernatant:

-

After the incubation period, separate the fungal biomass from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

-

-

Extraction from Culture Filtrate:

-

Acidify the culture filtrate to pH 3.0 with 2M HCl.

-

Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Extraction from Mycelium (for intracellular this compound):

-

Freeze-dry the collected mycelium.

-

Grind the dried mycelium into a fine powder.

-

Extract the mycelial powder with methanol or a mixture of chloroform and methanol (2:1, v/v) using sonication or shaking for several hours.

-

Filter the extract and evaporate the solvent to obtain the crude mycelial extract.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Protocol 3: HPLC Analysis of this compound

-

Sample Preparation:

-

Dissolve the crude extract in a known volume of the mobile phase (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient could be:

-

0-5 min: 10% Acetonitrile

-

5-25 min: 10% to 90% Acetonitrile (linear gradient)

-

25-30 min: 90% Acetonitrile (isocratic)

-

30-35 min: 90% to 10% Acetonitrile (linear gradient)

-

35-40 min: 10% Acetonitrile (isocratic for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Diode Array Detector (DAD) or UV detector at the maximum absorbance of this compound (approximately 288 nm and 380 nm).

-

-

Quantification:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

-

Identification and Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Protocol 4: LC-MS/MS Analysis of this compound

-

Liquid Chromatography:

-

Utilize similar HPLC conditions as described in Protocol 3, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) and smaller column dimensions for better compatibility with the mass spectrometer.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this compound.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurement.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range that includes the expected m/z of the protonated molecule of this compound ([M+H]+ ≈ 285.1028).

-

Tandem MS (MS/MS or MS2): Fragment the precursor ion of this compound to obtain a characteristic fragmentation pattern for structural confirmation.

-

-

Biosynthesis and Regulatory Pathways

The biosynthesis of this compound is initiated by a two-module nonribosomal peptide synthetase (NRPS), designated as ChyA in Penicillium chrysogenum.[3] A homologous gene cluster responsible for this compound biosynthesis has also been identified in Fusarium graminearum.[1]

The regulation of secondary metabolism in Fusarium is complex and involves a network of signaling pathways. While a specific pathway dedicated solely to this compound has not been fully elucidated, several global regulatory mechanisms are known to influence secondary metabolite gene clusters.

-

G-protein and cAMP Signaling: Heterotrimeric G-proteins and the downstream cAMP-dependent protein kinase A (PKA) pathway are known to regulate the production of various secondary metabolites in Fusarium. These pathways can have both positive and negative regulatory effects on different biosynthetic gene clusters.

-

Chromatin Remodeling: The expression of secondary metabolite gene clusters is often controlled by epigenetic modifications, such as histone acetylation and methylation. The VELVET complex and the associated methyltransferase Lae1 are key global regulators that link light signals to the chromatin state and secondary metabolism.[4]

-

Transcription Factors: Specific transcription factors within or outside the biosynthetic gene cluster can control the expression of the this compound genes. However, a dedicated transcription factor for the this compound cluster has not been identified in Fusarium.[3]

Caption: Hypothetical signaling pathways influencing this compound biosynthesis in Fusarium.

Caption: Workflow for this compound extraction, quantification, and identification.

Conclusion and Future Directions

The exploration of this compound production in fungal genera beyond Penicillium opens avenues for discovering novel strains with potentially higher yields or unique metabolic profiles. Fusarium graminearum stands out as a confirmed alternative producer with a characterized biosynthetic gene cluster. Future research should focus on:

-

Quantitative Screening: Systematically screening various Fusarium and Aspergillus isolates to quantify their this compound production capabilities under different culture conditions.

-

Optimization of Production: Developing optimized fermentation protocols to enhance this compound yield in these alternative hosts.

-

Elucidation of Regulatory Networks: Unraveling the specific signaling pathways and transcription factors that directly regulate the this compound biosynthetic gene cluster in Fusarium.

-

Bioactivity Studies: Further investigating the biological activities of this compound to explore its potential applications in drug development and other industries.

This technical guide provides a foundational framework for researchers to delve into the fascinating world of this compound production by a broader range of fungal species. The provided protocols and insights into the regulatory landscape are intended to facilitate further research and development in this promising area.

References

- 1. This compound Biosynthesis Is Mediated by a Two-Module Nonribosomal Peptide Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolite Gene Regulation in Mycotoxigenic Fusarium Species: A Focus on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Chrysogine in Fungal Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysogine, a yellow pigment produced by several filamentous fungi, including the industrial workhorse Penicillium chrysogenum, has long been noted as a prominent secondary metabolite. While its vibrant color is its most obvious characteristic, the intricate biochemistry and precise biological roles of this compound are subjects of ongoing scientific exploration. This technical guide provides an in-depth examination of the biological significance of this compound, focusing on its biosynthetic pathway, regulatory networks, and known functions within fungal secondary metabolism. Drawing upon key research, this document presents quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.

Introduction to this compound and Fungal Secondary Metabolism

Fungal secondary metabolites are a diverse array of small molecules that are not essential for the primary growth of the organism but play crucial roles in adaptation, defense, and communication. This compound is a notable example of such a metabolite, first isolated in 1973.[1] It is particularly abundant in the culture broth of Penicillium chrysogenum, often secondary only to the production of β-lactam antibiotics.[1][2] While pigments in fungi are generally associated with protection against environmental stressors such as ultraviolet (UV) radiation, the specific functions of this compound are still being fully elucidated.[1] Unlike many other fungal pigments, this compound has not been found to possess significant antimicrobial or anticancer properties.[1] This guide delves into the knowns of this compound, from its molecular synthesis to its regulation, providing a foundational understanding for future research and potential applications.

The this compound Biosynthetic Pathway

The production of this compound is a complex and highly branched biosynthetic pathway, the details of which have been elucidated through gene deletion and metabolic profiling studies in P. chrysogenum.[3][4] The core of this pathway is orchestrated by a biosynthetic gene cluster containing the key enzyme, a non-ribosomal peptide synthetase (NRPS).

Precursors and the Core NRPS Enzyme

The biosynthesis of this compound begins with the condensation of two primary precursor molecules: anthranilic acid and alanine.[3][4] This initial step is catalyzed by the dimodular NRPS, ChyA (encoded by the gene chyA), a large 260-kDa enzyme.[1] The ChyA enzyme facilitates the formation of the intermediate 2-(2-aminopropanamido)benzoic acid, which serves as the entry point for a series of subsequent enzymatic modifications.[3][4]

A Branched Pathway to a Family of Related Compounds

Following the initial condensation reaction, the biosynthetic pathway for this compound branches out, leading to the formation of at least 13 related compounds.[3][4] A number of enzymes encoded within the this compound gene cluster are responsible for these subsequent modifications, including oxidations, amidations, and cyclizations.

A simplified representation of the initial steps of the this compound biosynthetic pathway is depicted below:

Regulation of this compound Production

The expression of the this compound biosynthetic gene cluster is subject to regulation at the transcriptional level. Epigenetic mechanisms, in particular, have been shown to play a significant role.

Epigenetic Control by Histone Deacetylase

Studies have demonstrated that the deletion of the histone deacetylase gene, hdaA, in P. chrysogenum leads to a significant downregulation of the this compound biosynthetic genes.[1] This reduction in gene expression correlates with a decrease in the production of this compound.[1] This finding suggests that chromatin remodeling is a key factor in controlling the output of this secondary metabolic pathway.

Putative Transcription Factors

While a putative transcription factor (Pc21g12640) is located adjacent to the this compound gene cluster, deletion of this gene did not result in any significant changes in the production of this compound or the expression of the cluster genes.[1] This indicates that other, potentially more distant or global, transcription factors are likely involved in the regulation of this pathway.

The regulatory influence of HdaA on the this compound gene cluster can be visualized as follows:

Quantitative Analysis of this compound Production in Mutant Strains

To elucidate the function of individual genes within the this compound biosynthetic cluster, a series of deletion mutants were created in P. chrysogenum. The production of this compound and its related metabolites was then quantified in these mutants, providing valuable insights into the role of each enzyme. The following tables summarize the quantitative data on the production of key this compound-related compounds in the wild-type and various deletion strains.

Table 1: Production of this compound and Related Metabolites in P. chrysogenum DS68530 (Wild-Type for this compound Pathway) [1]

| Compound No. | Compound Name | Peak Area (48h) | Peak Area (96h) |

| 1 | This compound | 1.2 x 107 | 2.5 x 107 |

| 2 | N-acetylalanylanthranilamide | 5.0 x 105 | 1.0 x 106 |

| 3 | N-pyruvoylanthranilamide | 8.0 x 106 | 1.5 x 107 |

| 4 | Novel Metabolite | 2.0 x 106 | 4.0 x 106 |

| 8 | Novel Metabolite | 3.0 x 106 | 6.0 x 106 |

| 13 | Novel Metabolite | 1.0 x 107 | 2.0 x 107 |

| 14 | 2-(2-aminopropanamido)benzoic acid | 4.0 x 106 | 8.0 x 106 |

Peak areas are corrected for the internal standard reserpine and are indicative of relative abundance.

Table 2: Relative Production of Key this compound-Related Metabolites in Gene Deletion Mutants (Compared to Wild-Type at 96h) [1]

| Gene Deleted | Compound 1 (this compound) | Compound 14 | Compound 8 | Compound 13 |

| ΔchyA | Not Detected | Not Detected | Not Detected | Not Detected |

| ΔchyD | Not Detected | Accumulated | Accumulated | Accumulated |

| ΔchyE | Decreased | Not Detected | Not Detected | Decreased |

| ΔchyM | Not Detected | Accumulated | Not Detected | Accumulated |

| ΔchyH | Decreased | Not Detected | Not Detected | Not Detected |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Fungal Strains, Media, and Culture Conditions

-

Fungal Strain: Penicillium chrysogenum DS68530, a strain lacking the penicillin gene cluster, is often used to facilitate the analysis of other secondary metabolites.[1]

-

Pre-culture Medium (YGG): Used for initial growth of the fungal inoculum.[1]

-

Secondary Metabolite Production (SMP) Medium: A defined medium designed to promote the production of secondary metabolites.[1]

-

Culture Conditions: Strains are typically pre-grown in YGG medium for 24 hours. An inoculum is then transferred to SMP medium and incubated for a specified period (e.g., 48 to 96 hours) with shaking at 25°C.[1]

Gene Deletion via Protoplast Transformation

The generation of gene deletion mutants in P. chrysogenum is a fundamental technique for functional analysis.

A standard protocol involves the following key steps:

-

Protoplast Formation: Mycelia are treated with a mixture of cell wall-degrading enzymes to remove the fungal cell wall, resulting in protoplasts.[1]

-

Transformation: Linearized plasmid DNA containing a selectable marker and homologous flanking regions to the target gene is mixed with the protoplasts in the presence of polyethylene glycol (PEG) and CaCl2 to facilitate DNA uptake.[1]

-

Regeneration and Selection: Protoplasts are plated on a regeneration medium containing an osmotic stabilizer and the appropriate selective agent. Only transformants that have successfully integrated the plasmid will grow.[1]

-

Verification: Putative transformants are verified by PCR to confirm the deletion of the target gene.[1]

Metabolite Extraction and Analysis

The analysis of this compound and its derivatives is typically performed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

-

Sample Preparation: Fungal culture broth is centrifuged to remove mycelia. The supernatant is then filtered through a 0.2 µm filter.[1]

-

HPLC-MS Analysis: The filtered supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient of water and acetonitrile, both typically containing a small amount of formic acid, is used to separate the metabolites. The eluent is then introduced into a high-resolution mass spectrometer for detection and identification of the compounds based on their mass-to-charge ratio and retention time.[1]

Conclusion and Future Perspectives

This compound, a prominent yellow pigment in Penicillium chrysogenum and other fungi, is the product of a complex, branched biosynthetic pathway initiated by the NRPS enzyme ChyA. The production of this compound is regulated, at least in part, by epigenetic mechanisms involving the histone deacetylase HdaA. While the precise biological role of this compound remains to be fully elucidated, its intricate biosynthesis and regulation highlight the complexity of fungal secondary metabolism.

Future research in this area could focus on several key aspects:

-

Unraveling the complete regulatory network: Identifying the transcription factors and signaling pathways that control the expression of the this compound gene cluster in response to environmental cues.

-

Determining the biological function: Investigating the potential roles of this compound and its derivatives in protecting the fungus from biotic and abiotic stresses.

-

Exploring the bioactivity of related compounds: The branched nature of the this compound pathway produces a variety of related molecules, some of which may possess as-yet-undiscovered bioactive properties.

-

Biotechnological applications: Understanding the biosynthesis and regulation of this compound could inform metabolic engineering strategies in P. chrysogenum to either enhance the production of desirable compounds or eliminate the production of this pigment to simplify downstream processing in industrial fermentations.

This technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound and its role in the intricate web of fungal secondary metabolism. The provided data, protocols, and pathway diagrams are intended to be a valuable resource to stimulate further investigation and discovery in this field.

References

Physical and chemical properties of chrysogine pigment

Introduction

Chrysogine is a yellow pigment classified as a quinazolinone alkaloid. It is a well-known secondary metabolite produced by the filamentous fungus Penicillium chrysogenum, the same species famous for its production of penicillin.[1][2][3][4] First isolated and characterized in 1973 by Hikino et al., this compound is one of the most abundant metabolites found in the culture broth of P. chrysogenum, alongside β-lactams.[1][2][3] While its biological function is not fully elucidated, it is believed to play a role in protecting the fungus from environmental stressors like ultraviolet (UV) radiation.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties, biosynthetic pathway, and relevant experimental protocols for the study of this compound.

Chemical and Physical Properties

This compound is a small molecule with the IUPAC name 2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one.[5] While extensive experimental data on its physical properties are not widely published, its fundamental chemical characteristics have been established through computational analysis and mass spectrometry.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[5] |

| Molecular Weight | 190.20 g/mol | PubChem[5] |

| Exact Mass | 190.074227566 Da | PubChem[5] |

| IUPAC Name | 2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one | PubChem[5] |

| Computed XLogP3-AA | 0.4 | PubChem[5] |

| Hydrogen Bond Donors | 2 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

| Mass Spec (LC-MS) | Precursor m/z: 191.0814 ([M+H]⁺) | PubChem[5] |

| Mass Spec (Other MS) | Precursor m/z: 189.0669511 ([M-H]⁻) | PubChem[5] |

Biosynthesis Pathway of this compound

The biosynthesis of this compound in P. chrysogenum is a complex, highly branched pathway originating from the condensation of two primary metabolites: anthranilic acid and alanine.[1][3][4] The process is orchestrated by a dedicated biosynthetic gene cluster (BGC) containing several key enzymes. The central enzyme is a dimodular nonribosomal peptide synthetase (NRPS) known as ChyA.[1][2][4]

The pathway proceeds as follows:

-

NRPS-mediated Condensation: The NRPS enzyme, ChyA, activates and condenses anthranilic acid and L-alanine to form the initial intermediate, 2-(2-aminopropanamido)benzoic acid.[1][3][4]

-

Branching and Modification: Following the initial condensation, the pathway is highly branched, leading to the formation of at least 13 this compound-related compounds.[1][3][4]

-

Key Enzymatic Steps: The gene cluster includes genes for other crucial enzymes that modify the intermediates:

-

Final Ring Closure: this compound itself is believed to be formed through a spontaneous ring closure of an oxidized precursor.[6]

This intricate pathway highlights the complex metabolic engineering potential within P. chrysogenum.

Biological Role and Activity

As a pigment, this compound likely serves to protect P. chrysogenum from damage caused by UV radiation, a common function for secondary metabolites in fungi.[1][2] Despite the potent bioactivities of many fungal pigments, studies have shown that this compound lacks significant antimicrobial or anticancer activity.[1] However, a related compound produced by P. chrysogenum, N-pyruvoylanthranilamide, has been reported to possess antiauxin activity.[1][2] At present, there is no evidence to suggest this compound is involved in specific cell signaling pathways in mammalian systems, making it a low-priority candidate for novel drug development in its native form.

Experimental Protocols

The isolation and characterization of this compound rely on standard natural product chemistry workflows. The following sections detail a composite methodology based on literature reports.[2][4]

Isolation and Purification of this compound

This protocol outlines the steps from fungal culture to the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Step 1: Fungal Fermentation

-

Inoculum Preparation: Prepare a spore suspension (~5 x 10⁴ spores/mL) of Penicillium chrysogenum from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).

-

Seed Culture: Inoculate a seed medium (e.g., Yeast Nitrogen Base with glucose) and incubate at 25°C with shaking (180-200 rpm) for 24-48 hours.

-

Production Culture: Transfer the seed culture to a larger volume of a secondary metabolite production medium (e.g., Potato Dextrose Broth or a defined SMP medium). Incubate for 48-96 hours at 25-27°C with agitation. This compound production is typically highest during the stationary phase of growth.[2]

Step 2: Extraction

-

Harvesting: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a suitable filter paper (e.g., GF/C).

-

Clarification: Centrifuge the culture filtrate at high speed (e.g., 10,000 x g for 15 minutes) to remove any remaining cells and debris.

-

Liquid-Liquid Extraction (Optional): If required, perform a liquid-liquid extraction of the clarified supernatant with an organic solvent such as ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure.

-

Direct Injection: For many HPLC applications, the clarified culture supernatant can be directly filtered through a 0.2 or 0.45 µm syringe filter prior to analysis.

Step 3: Preparative HPLC Purification

-

System Preparation: Use a preparative HPLC system equipped with a C18 column and a photodiode array (PDA) or UV/Vis detector.

-

Mobile Phase: Prepare a mobile phase consisting of Buffer A (e.g., water with 0.1% trifluoroacetic acid or formic acid) and Buffer B (e.g., acetonitrile or methanol with 0.1% acid). Filter and degas both buffers.

-

Sample Preparation: Re-dissolve the dried extract or use the filtered supernatant. Ensure the sample is fully dissolved and free of particulates.

-

Chromatography:

-

Equilibrate the column with a starting mixture of Buffer A and B (e.g., 95:5).

-

Inject the sample onto the column.

-

Elute the compounds using a linear gradient, increasing the concentration of Buffer B over time (e.g., 5% to 95% Buffer B over 40 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm, 280 nm, or a specific maximum if known).

-

-

Fraction Collection: Collect fractions corresponding to the peaks observed in the chromatogram. The yellow color of this compound can aid in identifying the correct fractions.

-

Purity Analysis & Final Steps: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

Structural Characterization

-

Mass Spectrometry (MS): Confirm the molecular weight and formula of the purified compound using high-resolution mass spectrometry (HRMS), typically via ESI-QTOF or Orbitrap analysis.

-

Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure by performing ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments. The sample should be dissolved in a suitable deuterated solvent (e.g., MeOD, DMSO-d₆).

Conclusion

This compound is a significant, yet under-characterized, metabolite of Penicillium chrysogenum. While its physical properties require more detailed experimental investigation, its complex biosynthetic pathway has been largely elucidated, offering a fascinating case study in fungal metabolic engineering. The protocols outlined in this guide provide a solid foundation for researchers aiming to isolate and study this yellow pigment and its related compounds, potentially unlocking further insights into the metabolic landscape of one of biotechnology's most important microorganisms.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H10N2O2 | CID 135542475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Chrysogine and Its Interplay with Penicillin Biosynthesis in Penicillium chrysogenum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of chrysogine, a yellow pigment produced by the filamentous fungus Penicillium chrysogenum, and its intricate relationship with the production of the landmark antibiotic, penicillin. P. chrysogenum is a model organism for studying fungal secondary metabolism, and understanding the biosynthesis of its various secondary metabolites is crucial for optimizing the production of valuable pharmaceuticals.[1][2] this compound is one of the most abundant secondary metabolites produced by this fungus, often second only to β-lactam antibiotics.[3][4][5][6][7] This document details the elucidated biosynthetic pathway of this compound, the enzymes involved, the regulatory networks that potentially link it to penicillin production, and the experimental methodologies employed in these discoveries.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from a dedicated gene cluster and proceeds through a complex, branched pathway.[4] The core of this pathway is a nonribosomal peptide synthetase (NRPS) that catalyzes the initial condensation of two primary metabolites.[3][8]

The this compound Gene Cluster and Key Enzymes

The this compound biosynthetic gene cluster in P. chrysogenum contains the genes encoding the enzymes responsible for the synthesis of this compound and at least 13 related compounds.[3][4][5][6][8] Key enzymes and their functions that have been identified through gene deletion and metabolic profiling studies are summarized below.

| Gene | Enzyme | Function in this compound Biosynthesis |

| chyA | ChyA | A nonribosomal peptide synthetase (NRPS) that condenses anthranilic acid and alanine to form the initial intermediate, 2-(2-aminopropanamido)benzoic acid.[3][4][8] |

| chyC | ChyC | Participates in amidation reactions within the pathway.[4] |

| chyD | ChyD | An amidase that acts early in the pathway, converting intermediates into downstream compounds.[4] |

| chyE | ChyE | A malonyl transferase.[4] |

| chyH | ChyH | Involved in oxidation reactions.[4] |

| chyM | ChyM | Also involved in oxidation reactions.[4] |

The Biosynthetic Route

The this compound pathway is initiated by the NRPS enzyme, ChyA, which condenses anthranilic acid and alanine.[3][8] This initial product then enters a highly branched pathway, leading to a variety of this compound-related compounds.[3][4][5][8] The deletion of the chyA gene results in the loss of production of this compound and its derivatives.[4] The pathway's complexity is highlighted by the involvement of multiple enzymes in various modifications, including amidations and oxidations, and the fact that some enzymes appear to be involved in multiple steps.[4][6]

Relationship to Penicillin Biosynthesis

While the this compound and penicillin biosynthetic pathways are distinct, their production within the same organism suggests a potential for shared regulation and competition for precursors.

Shared Regulatory Networks

The biosynthesis of secondary metabolites in filamentous fungi is tightly controlled by complex regulatory networks.[9] Global regulators, such as the LaeA/Velvet complex, are known to influence the expression of multiple secondary metabolite gene clusters.[10][11] Deletion of the histone deacetylase HdaA, for instance, has been shown to decrease this compound production due to reduced transcription of the chyA gene, while simultaneously affecting other secondary metabolite pathways.[11] Similarly, carbon catabolite repression, mediated by the CreA protein, is a well-established mechanism that regulates penicillin biosynthesis and could potentially influence the this compound pathway as well.[10]

Competition in Industrial Strains

Industrial strains of P. chrysogenum have undergone extensive classical strain improvement programs to maximize penicillin yield.[1] These programs often result in mutations, including the amplification of the penicillin gene cluster and mutations in genes related to other secondary metabolite pathways.[1][11] It is plausible that in high-penicillin-producing strains, pathways for other secondary metabolites like this compound have been downregulated to redirect metabolic flux towards penicillin biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, analytical, and biochemical techniques.

Gene Deletion and Overexpression

A primary method for functional characterization of genes within the this compound cluster is targeted gene deletion and overexpression.

Protocol for Gene Deletion via Homologous Recombination:

-

Construct Design: A deletion cassette is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Protoplast Transformation: Protoplasts of P. chrysogenum are generated by enzymatic digestion of the fungal cell wall.

-

Transformation: The deletion cassette is introduced into the protoplasts.

-

Selection: Transformed protoplasts are plated on a selective medium to isolate colonies that have incorporated the deletion cassette.

-

Verification: Successful homologous recombination and gene deletion are confirmed by PCR and Southern blot analysis.[12]

Metabolite Profiling

Metabolic profiling is essential for analyzing the biochemical consequences of genetic modifications.

Protocol for LC-MS based Metabolite Analysis:

-

Cultivation: Wild-type and mutant strains of P. chrysogenum are cultivated in a suitable secondary metabolite production medium.[12][13]

-

Sample Preparation: The culture broth is harvested, and the supernatant is collected after centrifugation. An internal standard (e.g., reserpine) is added for quantification.[12]

-

LC-MS Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer (MS).[14][15] A C18 column is commonly used for separation.[14]

-

Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the this compound-related compounds by comparing their retention times and mass-to-charge ratios with known standards or by predicting their structures from fragmentation patterns.[4][12]

Feeding Experiments

Feeding experiments are used to confirm the role of a specific compound as an intermediate in a biosynthetic pathway.

Protocol for Feeding Experiments:

-

Synthesis of Intermediate: The putative intermediate compound is chemically synthesized.[3][5][8]

-

Cultivation of Mutant: A mutant strain blocked early in the pathway (e.g., a ΔchyA strain) is cultivated.[3][5][8]

-

Feeding: The synthesized intermediate is added to the culture of the mutant strain.

-

Metabolite Analysis: The culture broth is analyzed by LC-MS after a period of incubation to determine if the fed intermediate has been converted into downstream products of the pathway.[3][5][8]

Quantitative Data

Quantitative analysis of metabolite production in various strains provides crucial insights into the function of the biosynthetic genes.

Table 1: Effect of Gene Deletions on this compound-Related Metabolite Production

| Strain | Key Metabolite Changes | Implied Function of Deleted Gene |

| ΔchyA | Loss of this compound and all 13 related compounds.[4][12] | Core NRPS for the pathway. |

| ΔchyD | Depletion of most this compound-related metabolites; accumulation of compounds 14, 8, and 13.[12] | Early enzyme converting compounds 14, 8, and 13 to downstream products. |

| ΔchyC | Similar metabolite profile to ΔchyD. | Likely involved in the same early conversion steps as ChyD. |

Note: Compound numbers refer to those identified in Viggiano et al., 2018.[12]

Table 2: Penicillin Production in Different P. chrysogenum Strains

| Strain | Description | Specific Penicillin Productivity (Relative to Wis54-1255) |

| Wis54-1255 | Low-producing, single penicillin gene cluster copy strain. | 100% |

| Transformant (pcbAB-pcbC-penDE amplified) | Overexpression of the entire penicillin gene cluster. | 224% - 276%[16] |

| Industrial Strain | High-producing strain from classical strain improvement. | Can be several orders of magnitude higher than Wis54-1255.[1] |

Conclusion and Future Directions

The biosynthetic pathway of this compound in Penicillium chrysogenum has been largely elucidated, revealing a complex and branched network for the production of a family of related compounds. While the this compound and penicillin biosynthetic pathways are separate, they are both subject to the overarching regulatory networks that control secondary metabolism in the fungus. The extensive knowledge of these pathways, gained through the experimental approaches detailed in this guide, opens up new avenues for metabolic engineering.

Future research should focus on:

-

Deciphering the precise regulatory crosstalk between the this compound and penicillin gene clusters.

-

Elucidating the biological function of this compound and its related compounds for P. chrysogenum.

-

Leveraging this knowledge for rational strain improvement , potentially by downregulating competing pathways like this compound synthesis to further enhance the production of penicillin or other valuable secondary metabolites.

By continuing to unravel the complexities of secondary metabolism in this powerhouse fungus, researchers and drug development professionals can further harness its potential for producing life-saving medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]

- 3. cris.vtt.fi [cris.vtt.fi]

- 4. researchgate.net [researchgate.net]

- 5. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Pathway for the biosynthesis of the pigment this compound by Penicillium chrysogenum [research.chalmers.se]

- 9. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative analysis of Penicillium chrysogenum Wis54-1255 transformants overexpressing the penicillin biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Chrysogine in Penicillium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of the yellow pigment chrysogine across various Penicillium species. It details the biosynthetic pathway, summarizes the known distribution of this metabolite, and provides comprehensive experimental protocols for its detection and analysis. This document is intended to serve as a valuable resource for researchers investigating fungal secondary metabolism and professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a yellow pigment-type secondary metabolite first isolated from Penicillium chrysogenum in 1973.[1][2] While this fungus is renowned for its production of β-lactam antibiotics, this compound is one of the most abundant secondary metabolites found in its culture broth.[1][2] this compound and its related compounds are synthesized via a complex and highly branched pathway originating from a nonribosomal peptide synthetase (NRPS).[1][2][3] The presence of the this compound biosynthetic gene cluster has been confirmed in several Penicillium species, though the production levels and metabolic profiles can vary. Understanding the distribution and biosynthesis of this compound is crucial for fungal taxonomy, metabolic engineering, and exploring the broader chemical diversity of the Penicillium genus.

Occurrence of this compound in Penicillium Species

Absolute quantitative data is sparse; however, relative quantification based on analytical peak areas provides insight into production levels under specific laboratory conditions. The following table summarizes the known occurrence of the this compound gene cluster and/or its metabolic products in selected Penicillium species.

| Penicillium Species | Strain | This compound Production / Gene Cluster Presence | Relative Quantification (Peak Area*) | Growth Medium | Reference |

| P. chrysogenum | DS68530 | Confirmed Producer | 2.10E+08 (at 96h) | SMP Medium | [1] |

| P. nalgiovense | Not Specified | Gene Cluster Present | Not Reported | Not Applicable | [1] |

| P. flavigenum | Not Specified | Gene Cluster Present | Not Reported | Not Applicable | [1] |

| Marine Penicillium sp. | Not Specified | Produces related compound (N-acetylalanylanthranilamide) | Not Reported | Not Reported | [1] |

*Note: Peak areas are from HPLC-MS analysis and corrected for an internal standard (reserpine). This data is semi-quantitative and serves for relative comparison under the specified experimental conditions.[1]

This compound Biosynthesis Pathway

The biosynthesis of this compound in Penicillium chrysogenum is a complex, multi-step process orchestrated by enzymes encoded within the "chy" gene cluster.[1][3] The pathway is initiated by a dimodular nonribosomal peptide synthetase (NRPS) and proceeds through a highly branched network to yield at least 13 distinct this compound-related compounds.[1][2]

The key initial step is the condensation of two primary metabolites, anthranilic acid and alanine , which is catalyzed by the NRPS enzyme ChyA .[1][3] This forms the first stable intermediate, which then undergoes a series of modifications including amidations, oxidations, and transfers of malonyl and glutaminyl groups, catalyzed by other enzymes in the cluster such as ChyC, ChyD, ChyE, ChyH, and ChyM.[1]

Experimental Protocols

The following sections describe a generalized workflow for the analysis of this compound from Penicillium cultures, based on methodologies reported in the literature.[1][7]

Fungal Cultivation and Sample Preparation

-

Pre-culture Preparation: Inoculate spores of the desired Penicillium strain into a suitable liquid pre-culture medium, such as YGG medium. Incubate for 24 hours with agitation to generate a vegetative mycelial biomass.[1]

-

Production Culture: Transfer a defined volume (e.g., 3 mL) of the pre-culture inoculum into a secondary metabolite production (SMP) medium.[1]

-

Incubation: Grow the production culture for a specified time course (e.g., taking samples at 48 and 96 hours) under controlled conditions of temperature and agitation.[1]

-

Sample Harvesting: At each time point, withdraw an aliquot of the culture broth.

-

Cell Removal: Centrifuge the culture broth for 10 minutes to pellet the fungal mycelia.[1]

-

Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.2 µm polytetrafluoroethylene (PTFE) syringe filter to remove any remaining cellular debris.[1]

-

Storage: Store the clarified supernatant at -80°C prior to analysis to ensure metabolite stability.[1]

Analytical Methodology: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary technique for the detection and quantification of this compound and its derivatives.

-

Instrumentation: An HPLC system (e.g., Accella 1250) coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exactive with an electrospray ionization source) is recommended for accurate mass analysis.[1]

-

Chromatographic Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is typically used for separation.[8]

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 15-30%), increasing to a high percentage (e.g., 80-100%) over 20 minutes to elute compounds of varying polarities.[7][8]

-

Flow Rate and Injection Volume: A standard flow rate is around 0.3 mL/min with an injection volume of 1-5 µL.[7][8]

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.[8]

-

Scan Range: A mass-to-charge (m/z) ratio scan range of 50-2000 Da is sufficient to cover this compound and related metabolites.[8]

-

Data Analysis: Data is processed using specialized software. This compound and related compounds are identified by their accurate mass and retention time, and quantified by integrating the area under the peak in the extracted ion chromatogram. For relative quantification, peak areas are often normalized to an internal standard.[1]

-

Visualization of Experimental Workflow

The general workflow for analyzing this compound from fungal cultures is depicted in the diagram below. This process covers the stages from initial fungal culture inoculation to final data analysis.

References

- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.ub.uu.se [search.ub.uu.se]

- 4. mdpi.com [mdpi.com]

- 5. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]

- 6. Penicillium chrysogenum Fermentation and Analysis of Benzylpenicillin by Bioassay and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]

Regulating the Golden Touch: A Technical Guide to the Chrysogine Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

The brilliant yellow pigment chrysogine, a secondary metabolite produced by the filamentous fungus Penicillium chrysogenum, has long been of interest to science. While not as famous as its antibiotic cousin, penicillin, the regulation of its intricate biosynthetic pathway offers a fascinating glimpse into the complex molecular circuitry that governs fungal secondary metabolism. Understanding this regulation is key to unlocking the full potential of P. chrysogenum as a versatile cell factory for novel bioactive compounds. This technical guide provides an in-depth exploration of the regulatory network controlling the this compound biosynthetic gene cluster, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.

Core Regulatory Network: A Symphony of Global Regulators

Unlike many other secondary metabolite gene clusters, the this compound cluster in P. chrysogenum does not appear to contain a pathway-specific transcription factor.[1][2] Instead, its expression is orchestrated by a complex interplay of global regulators that respond to a variety of environmental and developmental cues.

At the heart of this regulatory network lies the Velvet complex , a multi-protein assembly that links light sensing with the control of secondary metabolism and fungal development.[3][4] In P. chrysogenum, the core components of this complex include PcVelA , PcVelB , PcVelC , PcVosA , and the methyltransferase homolog PcLaeA .[1][5] These proteins engage in a dynamic network of interactions, with some members acting as activators and others as repressors of gene expression.[5][6]

PcLaeA , a key global regulator, is a positive regulator of this compound biosynthesis.[7][8] It is thought to function by remodeling chromatin, making the this compound gene cluster more accessible for transcription.[9] The Velvet proteins, in turn, modulate the activity of PcLaeA. PcVelA and PcVelC, for instance, have been shown to be positive regulators of penicillin biosynthesis, a process that shares regulatory elements with this compound production, while PcVelB acts as a repressor.[5][6]

Epigenetic modifications also play a crucial role. The histone deacetylase HdaA has been identified as a negative regulator of the this compound gene cluster. Deletion of the hdaA gene leads to a significant downregulation of this compound production and the transcription of the this compound biosynthetic genes.[10][11]

Quantitative Insights into Regulatory Effects

The impact of these regulatory factors on this compound biosynthesis has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of the effects of different gene deletions on gene expression and metabolite production.

| Gene Deletion | Target Gene | Fold Change in Expression (ΔhdaA vs. Wild-Type) | Reference |

| ΔhdaA | chyA (NRPS) | ~0.2 | [10] |

| ΔhdaA | chyB | ~0.3 | [10] |

| ΔhdaA | chyC | ~0.4 | [10] |

| ΔhdaA | chyD | ~0.2 | [10] |

| ΔhdaA | chyE | ~0.1 | [10] |

| ΔhdaA | chyF | ~0.2 | [10] |

| Gene Deletion | Metabolite | Relative Production (ΔhdaA vs. Wild-Type) | Reference |

| ΔhdaA | This compound | Significantly less | [11] |

Visualizing the Regulatory Network

To better understand the complex interactions governing this compound biosynthesis, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: A simplified model of the regulatory pathway controlling this compound biosynthesis.

Caption: A typical workflow for creating a gene knockout mutant in P. chrysogenum using CRISPR-Cas9.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed protocols for key experiments used to investigate the regulation of the this compound biosynthetic gene cluster.

CRISPR/Cas9-Mediated Gene Deletion in P. chrysogenum

This protocol is adapted from established methods for CRISPR/Cas9-based genome editing in P. chrysogenum.[12][13]

a. Preparation of Cas9-sgRNA Ribonucleoprotein (RNP) and Donor DNA:

-

sgRNA Design and Synthesis: Design a 20-nucleotide single guide RNA (sgRNA) targeting the gene of interest using a suitable online tool. Synthesize the sgRNA in vitro using a commercially available kit.

-

Donor DNA Construction: Amplify 5' and 3' homology arms (each ~500-1000 bp) flanking the target gene from P. chrysogenum genomic DNA. Clone these arms on either side of a selection marker (e.g., hygromycin resistance cassette) in a suitable vector.

-

RNP Assembly: Mix purified Cas9 nuclease with the synthesized sgRNA at a molar ratio of 1:1 and incubate at room temperature for 15 minutes to allow for RNP complex formation.

b. Protoplast Preparation and Transformation:

-

Grow P. chrysogenum in a suitable liquid medium to the mid-log phase.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

-

Resuspend the mycelia in a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer and incubate with gentle shaking until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

-

Wash the protoplasts with the osmotic stabilizer and then with electroporation buffer (e.g., 1 M sorbitol).

-

Resuspend the protoplasts in electroporation buffer to a final concentration of 10^8 protoplasts/mL.

-

Mix 100 µL of the protoplast suspension with the pre-assembled RNP complex and the donor DNA.

-

Transfer the mixture to a pre-chilled electroporation cuvette (2 mm gap) and apply a single electrical pulse.[14]

-

Immediately after the pulse, add 1 mL of regeneration medium (e.g., potato dextrose broth with 1 M sucrose) and incubate for several hours to allow for cell wall regeneration.

-

Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic.

c. Verification of Transformants:

-

Isolate genomic DNA from putative transformants.

-

Perform PCR using primers flanking the target gene and internal to the selection marker to confirm the correct integration of the donor DNA and deletion of the target gene.

RNA Extraction and RT-qPCR Analysis

This protocol is based on established methods for RNA extraction from filamentous fungi.[15][16]

-

Mycelia Harvesting and Grinding: Grow the fungal strains in liquid culture to the desired time point. Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder using a mortar and pestle.

-

RNA Extraction: Use a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios). Assess the integrity of the RNA by agarose gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the this compound biosynthetic genes and a reference gene (e.g., actin or beta-tubulin) for normalization. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

HPLC Analysis of this compound Production

This protocol provides a general framework for the quantification of this compound from fungal culture filtrates.[17]

-

Sample Preparation: Grow P. chrysogenum in a suitable production medium. At various time points, collect the culture broth and separate the mycelia by filtration. Filter the supernatant through a 0.22 µm filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 268 nm.[18]

-

Injection Volume: 20 µL.

-

-

Quantification: Prepare a standard curve using purified this compound of known concentrations. Compare the peak area of this compound in the culture samples to the standard curve to determine its concentration.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol outlines the key steps for performing ChIP-qPCR to investigate the in vivo binding of transcription factors to the promoter regions of the this compound biosynthetic genes.[19]

-

Cross-linking: Treat fungal mycelia with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with proteinase K to digest the proteins. Purify the DNA.

-

qPCR Analysis: Perform qPCR using primers specific to the promoter regions of the this compound genes. Use a non-specific antibody (e.g., IgG) as a negative control and a region of the genome not expected to be bound by the transcription factor as a background control. Analyze the data as the percentage of input.

Conclusion

The regulation of the this compound biosynthetic gene cluster in Penicillium chrysogenum is a paradigm of how global regulatory networks can be harnessed to control the production of specific secondary metabolites. The intricate interplay between the Velvet complex, the global regulator LaeA, and epigenetic modifiers like HdaA provides multiple points of control that can be targeted for strain improvement and the production of novel bioactive compounds. The detailed protocols and visual aids provided in this guide are intended to empower researchers to further unravel the complexities of this fascinating regulatory system and to apply this knowledge in the fields of drug discovery and industrial biotechnology.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Two Components of a velvet-Like Complex Control Hyphal Morphogenesis, Conidiophore Development, and Penicillin Biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Members of the Penicillium chrysogenum velvet complex play functionally opposing roles in the regulation of penicillin biosynthesis and conidiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 10. Deletion of the Histone Deacetylase HdaA in Endophytic Fungus Penicillium chrysogenum Fes1701 Induces the Complex Response of Multiple Bioactive Secondary Metabolite Production and Relevant Gene Cluster Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deletion of the Histone Deacetylase HdaA in Endophytic Fungus Penicillium chrysogenum Fes1701 Induces the Complex Response of Multiple Bioactive Secondary Metabolite Production and Relevant Gene Cluster Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.rug.nl [pure.rug.nl]

- 13. CRISPR/Cas9 Based Genome Editing of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for genetic transformation of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Genome-Wide Chromatin Immunoprecipitation Sequencing Analysis of the Penicillium chrysogenum Velvet Protein PcVelA Identifies Methyltransferase PcLlmA as a Novel Downstream Regulator of Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]

Chrysin's Cytotoxic Effects on Human Cancer Cell Lines: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "chrysogine" yielded limited information regarding its toxicity to human cancer cell lines. The available literature primarily focuses on its biosynthesis by Penicillium chrysogenum[1][2]. Conversely, a substantial body of research exists on the anticancer properties of "chrysin," a naturally occurring flavonoid. This guide will proceed under the assumption that chrysin was the intended subject of inquiry and will detail its cytotoxic effects on human cancer cell lines.

Chrysin (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its potential as a cancer chemopreventive and therapeutic agent.[3][4] Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in a wide range of human cancer cell lines.[5][6][7] This technical guide provides a comprehensive overview of the cytotoxic effects of chrysin, detailing its impact on various cancer cell lines, the experimental protocols used to assess its activity, and the underlying molecular signaling pathways.

Data Presentation: Quantitative Analysis of Chrysin's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[8] The following tables summarize the IC50 values of chrysin in various human cancer cell lines as reported in the literature. These values demonstrate a dose- and time-dependent inhibitory effect of chrysin on cell viability.[9]

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Prostate Cancer | PC-3 | 24.5 µM | 48 hours | [9] |

| Prostate Cancer | PC-3 | 8.5 µM | 72 hours | [9] |

| Lung Cancer | A549 | 20 µM | Not Specified | [4] |

| Malignant Glioma | U87-MG | ~100 µM | Not Specified | [5] |

| Esophageal Squamous Carcinoma | KYSE-510 | 63 µM | Not Specified | [5] |

| Hepatocellular Carcinoma | HepG2 | Concentration-dependent suppression | Not Specified | [10] |

| Hepatocellular Carcinoma | QGY7701 | Concentration-dependent suppression | Not Specified | [10] |

| Colon Adenocarcinoma | Caco-2 | 102 µg/mL (for an extract of P. chrysogenum var. c) | 72 hours | [11] |

Note: The study on Caco-2 cells used an ethyl acetate extract of Penicillium chrysogenum var. chrysogenum, and not pure chrysin.[11] IC50 values can vary based on the specific experimental conditions, including the assay used and the cell culture conditions.[12]

Experimental Protocols: Methodologies for Assessing Cytotoxicity

The following are detailed methodologies for key experiments cited in the literature on chrysin's cytotoxicity.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of chrysin. A control group is treated with the vehicle (e.g., DMSO) at the same concentration as the highest chrysin concentration.

-

Incubation: The cells are incubated with chrysin for different time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the control cells. The IC50 value is determined by plotting cell viability against the log of chrysin concentration and fitting the data to a dose-response curve.[8]

2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with chrysin at the desired concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with chrysin and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

-

Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the determination of the percentage of cells in each phase of the cell cycle.

4. Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspases, p53, cyclins).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin, GAPDH).

Visualization of Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with chrysin's cytotoxic effects.

Figure 1: A typical experimental workflow for assessing the cytotoxicity of chrysin.

Figure 2: The intrinsic pathway of apoptosis induced by chrysin in cancer cells.

Figure 3: Signaling pathway of chrysin-induced G1 phase cell cycle arrest.

Mechanisms of Action: Signaling Pathways in Detail

Chrysin exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[3]

1. Induction of Apoptosis

Chrysin primarily induces apoptosis through the intrinsic or mitochondrial pathway.[7]

-

Regulation of Bcl-2 Family Proteins: Chrysin upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.[13][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7]

-

Activation of Caspases: The released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[13][15] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[13]

-

Role of p53: In some cancer cell lines, chrysin has been shown to increase the expression of the tumor suppressor protein p53.[10][13] p53 can transcriptionally activate the Bax gene, further promoting the mitochondrial apoptotic pathway.[13]

-

Involvement of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in chrysin-induced apoptosis.[14] For instance, chrysin can activate the p38 MAPK pathway, which has been linked to the induction of apoptosis in certain cellular contexts.[5]

2. Cell Cycle Arrest

Chrysin can halt the progression of the cell cycle, most notably at the G1/S or G2/M transition, preventing cancer cells from dividing.[5][16]

-